molecular formula C13H9BrS3 B13044984 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene

Cat. No.: B13044984
M. Wt: 341.3 g/mol
InChI Key: LAYQTUOVBFZKQH-UHFFFAOYSA-N
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Description

3-Bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a brominated bithiophene derivative featuring a central thiophene ring substituted with a bromine atom at position 3, a 5-methylthiophen-2-yl group at position 2, and a thiophen-2-yl group at position 3. This compound is of interest in materials science due to its extended π-conjugation, which enhances electronic properties for applications in organic semiconductors, light-emitting diodes, or photovoltaic devices. Its synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents, followed by bromination at the reactive 3-position of the central thiophene core .

Properties

Molecular Formula

C13H9BrS3

Molecular Weight

341.3 g/mol

IUPAC Name

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C13H9BrS3/c1-8-4-5-11(16-8)13-9(14)7-12(17-13)10-3-2-6-15-10/h2-7H,1H3

InChI Key

LAYQTUOVBFZKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(S2)C3=CC=CS3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the Suzuki coupling reaction. This reaction is performed between 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The electronic properties of the thiophene ring play a crucial role in its interaction with these targets .

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds for Comparison :

5-Aryl-2-bromo-3-hexylthiophenes (e.g., 2a–i from )

3-Bromo-2-methyl-5-phenylthiophene ()

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate ()

Substituent Analysis :

  • Target Compound : The presence of two thiophene rings (5-methylthiophen-2-yl and thiophen-2-yl) creates extended conjugation, increasing planarity and electronic delocalization compared to alkyl-substituted analogues.
  • Hexyl-Substituted Analogues (2a–i) : The 3-hexyl group in compounds like 2a enhances solubility in organic solvents but reduces π-stacking efficiency in solid-state applications .
  • Ethyl 3-bromo-4-cyano-thiophene derivative (): The electron-withdrawing cyano and ester groups alter electronic properties, favoring charge-transfer interactions absent in the target compound .

Table 1: Substituent and Property Comparison

Compound Substituents (Positions) Conjugation Effects Melting Point (°C) Key Applications
Target Compound Br (3), 5-Me-thiophene (2), thiophene (5) Extended π-system, planar structure Not reported Organic electronics
2a (5-Aryl-2-bromo-3-hexylthiophene) Br (2), 4-Me-phenyl (5), hexyl (3) Moderate conjugation, alkyl solubility 170–173 Intermediate synthesis
3-Bromo-2-methyl-5-phenylthiophene Br (3), Me (2), Ph (5) Steric hindrance reduces planarity Not reported Cross-coupling substrates
Ethyl 3-bromo-4-cyano-thiophene (E9) Br (3), CN (4), ester (5) Strong electron-withdrawing effects Not reported Pharmaceutical intermediates

Reactivity Differences :

  • Bromine in the target compound is less sterically hindered than in 3-bromo-2-methyl-5-phenylthiophene, making it more reactive toward nucleophilic substitution or cross-coupling.
  • The hexyl group in 2a–i improves solubility but requires longer reaction times (12 hours) compared to aromatic substituents .

Spectroscopic and Physical Properties

  • ¹H-NMR Shifts: Target Compound: Expected thiophene proton signals near δ6.80–7.00 (similar to 2a–i), with upfield shifts for methyl groups (δ2.35) . Ethyl 3-bromo-4-cyano-thiophene (E9): The electron-withdrawing cyano group deshields adjacent protons, causing downfield shifts (e.g., δ7.50–7.70 for aryl protons) .
  • Melting Points :
    • Hexyl-substituted 2a–i exhibit higher melting points (170–177°C) due to alkyl chain packing, whereas the target compound’s planarity may result in similar or higher values if crystallinity is enhanced .

Biological Activity

The compound 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a member of the thiophene family, known for its diverse biological activities, particularly in oncology and antimicrobial research. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrS3C_{13}H_9BrS_3. Its structure includes multiple thiophene rings, which are often associated with significant biological activity due to their ability to interact with various biological targets.

PropertyValue
Molecular Weight293.18 g/mol
CAS Number1429209-39-1
Molecular FormulaC13H9BrS3

Antiproliferative Effects

Research indicates that compounds containing thiophene moieties exhibit potent antiproliferative effects against various cancer cell lines. For instance, similar thiophene derivatives have shown activity at low micromolar concentrations against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431) . The mechanism of action typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 1: Antiproliferative Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MIA PaCa-20.74Inhibition of tubulin assembly
2A4311.9Induction of apoptosis through mitochondrial pathway
3HeLa3.1Inhibition of colchicine binding to tubulin

The primary mechanism through which thiophene derivatives exert their antiproliferative effects is by interacting with tubulin. This interaction disrupts normal microtubule dynamics, essential for mitosis. For example, compound 2c has been shown to inhibit colchicine binding to tubulin by approximately 84%, which correlates with its antiproliferative activity .

Case Studies

  • In Vitro Studies : In a study evaluating various thiophene derivatives, it was found that those with substitutions at specific positions exhibited enhanced activity against cancer cell lines. Notably, the presence of a methyl group on the thiophene ring significantly increased potency .
  • In Vivo Studies : Although limited data exists specifically for this compound, related compounds have demonstrated efficacy in animal models for cancer treatment, suggesting potential for further exploration in clinical settings.

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